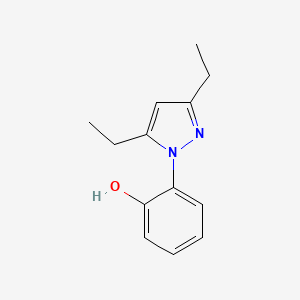

2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diethylpyrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-7-5-6-8-13(12)16/h5-9,16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYRTWWMTOMHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=CC=CC=C2O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Structural Elucidation of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol , a bidentate

The protocol utilizes a modified Paal-Knorr condensation , optimized for regiochemical control and yield maximization. This document serves as a self-validating operating procedure for researchers in medicinal chemistry and ligand design.

Retrosynthetic Analysis & Reaction Design

The target molecule is constructed via the cyclocondensation of a hydrazine nucleophile with a

Mechanistic Pathway

The reaction proceeds through a stepwise nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of the diketone.[1]

-

Imine Formation: The terminal hydrazine nitrogen (more nucleophilic) attacks one carbonyl to form a hydrazone intermediate.

-

Cyclization: The secondary nitrogen attacks the remaining carbonyl.

-

Aromatization: Dehydration drives the formation of the aromatic pyrazole ring.

Reaction Scheme Diagram (Graphviz)

Figure 1: Mechanistic pathway for the Paal-Knorr condensation of this compound.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No. | Equiv.[2][3] | Role |

| 2-Hydrazinophenol HCl | 5326-27-2 | 1.0 | Nucleophile (Precursor A) |

| 3,5-Heptanedione | 542-24-5 | 1.1 | Electrophile (Precursor B) |

| Sodium Acetate (NaOAc) | 127-09-3 | 1.2 | Base (Neutralizes HCl salt) |

| Ethanol (Abs.) | 64-17-5 | Solvent | Reaction Medium |

Synthesis Procedure

Step 1: Free Base Generation

-

In a 100 mL round-bottom flask (RBF), suspend 2-hydrazinophenol hydrochloride (10 mmol, 1.60 g) in 30 mL of absolute ethanol.

-

Add Sodium Acetate (12 mmol, 0.98 g) to the suspension.

-

Expert Insight: Stir at room temperature for 15 minutes. The solution will darken slightly as the free hydrazine is liberated. Failure to neutralize the HCl salt will inhibit the nucleophilicity of the hydrazine, stalling the reaction.

Step 2: Condensation

-

Add 3,5-heptanedione (11 mmol, 1.41 g) dropwise to the stirring mixture.

-

Equip the RBF with a reflux condenser.

-

Heat the mixture to reflux (

) for 6 hours. -

Monitoring: Monitor via TLC (SiO

, 4:1 Hexane:Ethyl Acetate). The starting hydrazine spot (polar, near baseline) should disappear, replaced by a fluorescent spot (

Step 3: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the solution to

5 mL under reduced pressure (Rotavap). -

Precipitation: Pour the residue into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white or pale yellow solid.

-

Troubleshooting: If an oil forms (common with diethyl chains), extract with Dichloromethane (

mL), dry over MgSO

-

-

Filtration: Collect the solid via vacuum filtration. Wash with cold water (

mL) to remove residual NaOAc and unreacted diketone. -

Drying: Dry in a vacuum oven at

for 12 hours.

Purification Workflow Diagram

Figure 2: Decision tree for the workup and purification of the diethyl-pyrazole ligand.

Characterization & Structural Validation[2][4]

The introduction of ethyl groups at positions 3 and 5 of the pyrazole ring provides distinct NMR signatures compared to the methyl analog.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 10.50 - 11.00 | Broad Singlet | 1H | Phenol -OH | Intramolecular H-bond to Pyrazole N2 | |

| 7.30 - 6.90 | Multiplet | 4H | Aryl Ar-H | Phenol ring protons | |

| 6.05 | Singlet | 1H | Pyrazole C4-H | Characteristic pyrazole aromatic proton | |

| 2.65 & 2.50 | Quartets ( | 4H | -CH | Methylene protons of ethyl groups | |

| 1.25 & 1.15 | Triplets ( | 6H | -CH | Methyl protons of ethyl groups | |

| 152.0 | - | - | Phenol C-OH | Deshielded by oxygen | |

| 150.5, 142.0 | - | - | Pyrazole C3/C5 | Quaternary carbons attached to ethyls | |

| 104.5 | - | - | Pyrazole C4 | Characteristic high-field aromatic C |

Note on Ethyl Groups: Unlike the dimethyl analog (singlets), the ethyl groups appear as distinct quartet-triplet pairs. The C3 and C5 ethyl groups may appear slightly magnetically non-equivalent due to the restricted rotation caused by the orthogonal twist of the phenol ring relative to the pyrazole.

Mass Spectrometry (ESI-MS)

-

Expected [M+H]

: -

Fragmentation: Loss of ethyl groups (

) is a common fragmentation pathway.

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm

: Broad O-H stretch (often shifted lower due to hydrogen bonding). -

1590–1610 cm

: C=N stretch (pyrazole ring). -

2960 cm

: C-H aliphatic stretch (ethyl groups).

Applications & Storage

Coordination Chemistry

This molecule acts as a bidentate

-

Steric Influence: The 5-ethyl group exerts greater steric pressure on the metal center than a methyl group, potentially stabilizing lower coordination numbers or enforcing distorted geometries.

Storage Stability

-

State: Solid (white to pale yellow crystals).

-

Conditions: Store at room temperature, protected from light. Stable for >1 year.

-

Hygroscopicity: Low/Negligible.

References

-

Paal-Knorr Mechanism & Pyrazole Synthesis

-

General Synthesis of 1-(2-Hydroxyphenyl)

-

Coordination Chemistry of Pyrazole-Phenol Ligands

Sources

- 1. homework.study.com [homework.study.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

crystal structure analysis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

Executive Summary

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, a molecule of significant interest due to the prevalence of the pyrazole scaffold in medicinal chemistry and materials science.[1][2][3] We will explore the journey from synthesis and crystallization to advanced structural elucidation and the interpretation of intermolecular interactions. This document is intended for researchers and professionals in drug development and chemical sciences, offering not just procedural steps, but the underlying scientific rationale for each methodological choice. The analysis of the three-dimensional atomic arrangement is crucial for understanding a molecule's physicochemical properties and its potential interactions with biological targets.[2][4]

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern pharmacology and materials science.[5][6] Its unique electronic and steric properties allow it to act as a versatile building block in the design of novel therapeutic agents.[2] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic effects.[1][2][6] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature this heterocyclic core, underscoring its status as a "privileged scaffold" in drug discovery.[1]

The title compound, this compound, combines the robust pyrazole moiety with a phenol group.[7] This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, predisposing the molecule to specific intermolecular interactions that are critical for crystal packing and binding to biological receptors.[2] A precise understanding of its three-dimensional structure is therefore paramount for rational drug design and for predicting its material properties.[8]

Synthesis and Single-Crystal Growth

A robust and reproducible synthesis is the prerequisite for any structural study. The generation of high-quality single crystals suitable for X-ray diffraction is an art in itself, often requiring meticulous optimization of reaction and crystallization conditions.

Synthetic Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved via a condensation reaction. The protocol described here is a standard and reliable method for generating N-aryl pyrazoles.

Rationale: The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic, high-yielding method for pyrazole ring formation, known as the Knorr pyrazole synthesis.[9] Using 2-hydrazinylphenol as the hydrazine source directly installs the desired phenol group at the correct position.

Step-by-Step Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-hydrazinylphenol hydrochloride in 30 mL of ethanol.

-

Base Addition: Add 10.5 mmol of sodium acetate to the solution to neutralize the hydrochloride and liberate the free hydrazine. Stir for 15 minutes at room temperature.

-

Condensation: To the stirring mixture, add 10 mmol of 3,5-heptanedione (the diethyl equivalent of acetylacetone) dropwise.

-

Reflux: Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Growing Diffraction-Quality Single Crystals

The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice, free of defects.

Rationale: Slow evaporation is the chosen method as it allows the solution to become supersaturated gradually. This slow pace minimizes the formation of nucleation sites, promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones. The solvent system (ethanol/hexane) is selected to provide moderate solubility; the good solvent (ethanol) ensures dissolution, while the poor solvent (hexane) helps to gently precipitate the compound as the ethanol evaporates.

Step-by-Step Protocol:

-

Dissolve 20-30 mg of the purified compound in a minimal amount of a suitable solvent, such as ethanol, in a small, clean vial.

-

Add a co-solvent in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes slightly turbid.

-

Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and achieve a clear, saturated solution.

-

Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor for the formation of clear, well-defined crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous data on bond lengths, bond angles, and the overall molecular conformation.[11]

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement

A suitable single crystal is mounted on a goniometer head and placed in a diffractometer.[11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations, which sharpens the diffraction data. It is then rotated while being irradiated with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å).[12] The diffracted X-rays are captured by a detector, producing a pattern of spots whose positions and intensities are recorded.[8]

This raw data is then processed. The intensities are integrated, corrected for experimental factors, and used to solve the "phase problem," which ultimately yields an initial electron density map. From this map, the positions of the atoms are determined and refined to best fit the experimental data.

Crystallographic Data Summary

The final refined structure is described by a set of crystallographic parameters. The following table presents illustrative data typical for a molecule of this class.

| Parameter | Illustrative Value | Significance |

| Chemical Formula | C₁₃H₁₆N₂O | Defines the atomic composition. |

| Formula Weight | 216.28 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | The fundamental shape of the unit cell.[13] |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | a = 11.9, b = 7.9, c = 21.1 | Dimensions of the unit cell edges.[12] |

| α, β, γ (°) | α = 90, β = 96.5, γ = 90 | Angles between the unit cell axes.[12] |

| Volume (ų) | 2000.7 | The volume of a single unit cell.[12] |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ [I > 2σ(I)] | 0.056 | A measure of the agreement between the calculated and observed structure factors; lower is better.[12] |

| wR₂ (all data) | 0.154 | A weighted residual factor based on all data; lower is better.[12] |

| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good model.[12] |

Molecular and Supramolecular Structure

The refined crystallographic data provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Geometry

The analysis reveals the precise bond lengths and angles within the this compound molecule. The pyrazole and phenol rings are typically planar. A key conformational feature is the dihedral angle between the mean planes of these two rings, which influences the overall molecular shape and is often affected by intramolecular hydrogen bonding or steric hindrance.[13] In many N-aryl pyrazoles, a non-coplanar arrangement is observed to minimize steric clash.[14]

Table of Selected Bond Lengths and Angles (Illustrative):

| Bond/Angle | Value | Bond/Angle | Value |

| O1-H1 | 0.85 Å | C1-N1-N2 | 112.5° |

| N1-N2 | 1.37 Å | N1-N2-C10 | 120.1° |

| N1-C1 | 1.39 Å | C8-C1-N1 | 121.3° |

| C1-C8 (Phenol) | 1.48 Å | C1-C8-C9 | 119.5° |

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. For this compound, the most significant interaction is expected to be the hydrogen bond formed by the phenolic hydroxyl group (-OH). This group can donate a hydrogen bond to a nitrogen atom of the pyrazole ring or the oxygen atom of a neighboring molecule, leading to the formation of chains or dimers.

Other potential interactions include:

-

C-H···π interactions: Where a C-H bond from an ethyl group or the aromatic ring points towards the electron cloud of a neighboring pyrazole or phenol ring.[13]

-

π-π stacking: Offset stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice.[13][14]

Caption: Schematic of key intermolecular interactions in the crystal lattice.

Advanced Structural Analysis: Hirshfeld Surface

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool.[15]

Conceptual Framework

A Hirshfeld surface is a unique three-dimensional surface that conceptually separates a molecule from its neighbors in the crystal lattice.[16] It is generated based on the electron distribution of the molecule (the promolecule) relative to the entire crystal (the procrystal).[16] Properties like the normalized contact distance (d_norm) can be mapped onto this surface, providing a color-coded visualization of intermolecular contacts.[15]

-

Red spots: Indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.[15]

-

White spots: Represent contacts at approximately the van der Waals separation.[15]

-

Blue spots: Indicate contacts longer than the van der Waals radii, representing weaker interactions.[15]

2D Fingerprint Plots

The Hirshfeld surface can be deconstructed into a 2D "fingerprint plot," which summarizes all intermolecular contacts simultaneously.[15] This plot graphs the distance to the nearest atom outside the surface (dₑ) against the distance to the nearest atom inside the surface (dᵢ). By decomposing this plot, one can quantify the percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the overall crystal packing. This provides a powerful quantitative metric for comparing the packing environments in different crystal structures.

Significance for Drug Development and Materials Science

The detailed structural information obtained from this analysis is critically important:

-

For Drug Development: Understanding the precise 3D shape and hydrogen bonding capabilities of the molecule is essential for docking studies and for designing derivatives with improved binding affinity to target proteins.[2][8] The crystal structure represents a low-energy conformation that is highly relevant to its bioactive shape.

-

For Materials Science: The nature and strength of intermolecular interactions dictate material properties such as melting point, solubility, and stability.[7] Knowledge of the crystal packing can inform strategies for crystal engineering to produce polymorphs with desired characteristics.[3]

Conclusion

The , achieved through single-crystal X-ray diffraction, provides definitive insights into its molecular geometry and supramolecular architecture. The combination of a planar pyrazole core with a hydrogen-bonding phenol group, twisted at a specific dihedral angle, governs its conformation. The crystal packing is a delicate balance of strong O-H···N hydrogen bonds and weaker C-H···π and π-π interactions. Advanced computational tools like Hirshfeld surface analysis allow for the quantification of these interactions. This detailed structural knowledge is not merely academic; it forms the foundational data upon which rational molecular design, whether for next-generation pharmaceuticals or advanced organic materials, is built.

References

- This compound - Smolecule. (2023, August 19).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC - Carleton College.

- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.

- Original Functionalized Pyrazoles For Drug Discovery. (2019, September 17). Life Chemicals.

- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.

- What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.

- Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA.

- The Hirshfeld Surface. (n.d.). CrystalExplorer.

- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. (n.d.). National Center for Biotechnology Information.

- Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC. (n.d.). National Center for Biotechnology Information.

- 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. (2012, May 15).

- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals.

- 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline. (2010, July 21). PubMed.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. visnav.in [visnav.in]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 7. Buy this compound | 1391758-25-0 [smolecule.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenyl-isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. crystalexplorer.net [crystalexplorer.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of the novel compound, 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol. While experimental data for this specific molecule is not yet publicly available, this document leverages established principles of medicinal chemistry and the known behaviors of analogous pyrazole and phenol derivatives to offer a robust predictive analysis. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, formulate, and develop this compound. Detailed experimental protocols for solubility and stability assessment are provided, alongside visual workflows to facilitate practical application.

Introduction to this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The title compound, this compound, integrates this privileged heterocycle with a phenolic moiety. This combination is of significant interest as the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, while the pyrazole ring provides a stable and tunable core. The diethyl substitutions on the pyrazole ring are expected to enhance lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of solubility and stability is paramount for the successful translation of this promising molecule from the laboratory to clinical applications.

Predicted Physicochemical Properties

The physicochemical properties of a compound are dictated by its molecular structure. The key structural features of this compound are the pyrazole ring, the phenol group, and the ethyl substituents.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~230.3 g/mol | Calculated from the molecular formula: C13H16N2O. Higher molecular weight can sometimes correlate with lower aqueous solubility.[4] |

| LogP (Lipophilicity) | Moderately Lipophilic | The presence of two ethyl groups and the phenyl ring contribute to lipophilicity. The phenol and pyrazole nitrogens provide some polar character. |

| pKa | Phenolic Proton: ~9-10; Pyrazole N-H: Weakly basic | The phenolic hydroxyl group is acidic, while the pyrazole ring is weakly basic.[2] This suggests that the compound's charge and solubility will be pH-dependent. |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | The phenolic hydroxyl group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 (Phenolic -O-, Pyrazole N atoms) | The oxygen of the phenol and the two nitrogen atoms of the pyrazole ring can accept hydrogen bonds. |

Solubility Profile: A Predictive Analysis

The solubility of a compound is a critical factor for its absorption, distribution, and overall bioavailability.[5] For pyrazole derivatives, solubility is influenced by factors such as molecular weight, intermolecular forces, and pH.[4]

Predicted Aqueous Solubility

The aqueous solubility of this compound is expected to be low. The increased lipophilicity from the diethyl groups will likely decrease its affinity for water. However, the presence of the phenolic hydroxyl and the pyrazole nitrogens, which can participate in hydrogen bonding with water, will provide some degree of aqueous solubility.

The pH of the aqueous medium will significantly impact the solubility.[4]

-

In acidic solutions (pH < pKa of pyrazole): The pyrazole ring may become protonated, forming a more soluble salt.

-

In alkaline solutions (pH > pKa of phenol): The phenolic proton will be removed, forming a phenolate salt, which is expected to be significantly more water-soluble.

Predicted Organic Solvent Solubility

Based on the general behavior of pyrazole derivatives, this compound is predicted to have good solubility in a range of organic solvents.[6]

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Good to Moderate | The hydroxyl groups of these solvents can hydrogen bond with the solute.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | The non-polar nature of these solvents will interact favorably with the lipophilic portions of the molecule. |

| Non-polar | Hexane, Toluene | Low | The significant polarity from the phenol and pyrazole moieties will limit solubility in highly non-polar solvents. |

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following is a standardized protocol for determining the thermodynamic solubility of this compound.

Diagram: Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility assessment.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase.

-

Analyze the diluted sample by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations.

-

Stability Profile: A Predictive Analysis

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. The pyrazole ring is generally considered a stable aromatic system.[1]

Predicted Stability under Various Conditions

-

pH Stability: Many pyrazole derivatives exhibit pH-dependent stability.[7] While the core pyrazole ring is robust, ester or other labile functional groups attached to it can be susceptible to hydrolysis in acidic or basic conditions. For this compound, the primary concern would be the stability of the overall structure at extreme pH values.

-

Oxidative Stability: The pyrazole ring is generally resistant to oxidation.[2] However, the phenol moiety can be susceptible to oxidation, potentially leading to the formation of colored degradation products. The presence of antioxidants in a formulation may be necessary.

-

Photostability: Aromatic systems like pyrazole and phenol can absorb UV radiation, which may lead to photodegradation. Photostability testing is crucial to determine if the compound requires protection from light.

-

Thermal Stability: The compound is expected to be a crystalline solid at room temperature and should exhibit good thermal stability.[5] However, elevated temperatures can accelerate other degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Stress Conditions:

-

Acidic: Incubate a solution of the compound in 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic: Incubate a solution of the compound in 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C).

-

Photolytic: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.

-

-

Sample Analysis:

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Characterize the major degradation products by their mass-to-charge ratio and fragmentation patterns.

-

Conclusion

This compound is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. Based on the established chemistry of pyrazole and phenol derivatives, it is predicted to be a moderately lipophilic compound with low but pH-dependent aqueous solubility and good solubility in common organic solvents. Its stability is expected to be robust, though the phenolic moiety may be susceptible to oxidation. The experimental protocols outlined in this guide provide a clear and actionable framework for the empirical determination of the solubility and stability of this and other novel drug candidates. These foundational studies are indispensable for informed decision-making in the subsequent stages of drug development.

References

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Ngo, J. C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol. Retrieved from [Link]

-

ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis Guide: N-Aryl Pyrazoles in Drug Discovery

Executive Summary

The N-aryl pyrazole moiety is a privileged pharmacophore in medicinal chemistry, anchoring blockbuster therapeutics like Celecoxib (Celebrex) , Rimonabant , and Fipronil . For the application scientist, the synthesis of these targets presents a binary choice: Cyclocondensation (De Novo synthesis) or N-Arylation (Cross-Coupling) .

This technical guide analyzes the mechanistic causality, regiochemical pitfalls, and protocol validations for both approaches. It moves beyond textbook definitions to provide a decision-making framework for process chemistry.

Part 1: The Core Challenge – Regioselectivity & Tautomerism

The fundamental challenge in N-aryl pyrazole synthesis is regiocontrol . Unsubstituted pyrazoles exist in annular tautomerism (

-

In Cyclocondensation (Knorr): Regioselectivity is dictated by the steric and electronic difference between the carbonyls of the 1,3-diketone.[1] This often leads to difficult-to-separate isomeric mixtures (e.g., 4:1 ratios), requiring extensive chromatography.

-

In Cross-Coupling: The pyrazole ring is pre-formed. Regioselectivity is determined by the thermodynamics of the tautomer and the steric bulk of substituents during the metal insertion step.

Part 2: Classical Condensation (The Knorr Synthesis)

Mechanism: Double condensation between a hydrazine derivative and a 1,3-dicarbonyl. Best For: Simple substrates, large-scale manufacturing where crystallization can remove minor isomers.

The Celecoxib Case Study

The industrial synthesis of Celecoxib illustrates the limitations of this method.[2][3] The reaction between 4-sulfonamidophenylhydrazine and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione produces two regioisomers.

-

Target: 1,5-diaryl pyrazole (Active COX-2 inhibitor).

-

Impurity: 1,3-diaryl pyrazole (Inactive).

-

Control: The trifluoromethyl (

) group is electron-withdrawing, making the adjacent carbonyl more electrophilic. However, solvation effects often disrupt this predicted selectivity.

Validated Protocol: Regioselective Knorr Condensation

Context: Synthesis of 1-(4-chlorophenyl)-3-methyl-5-phenylpyrazole.

-

Reagents: 1-phenyl-1,3-butanedione (10 mmol), 4-chlorophenylhydrazine HCl (10 mmol), Ethanol (20 mL), Acetic Acid (cat).

-

Execution: Reflux for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Purification: Upon cooling, the 1,5-isomer typically precipitates due to higher lattice energy. Filter and wash with cold EtOH.

-

Critical Control Point: If the filtrate contains the 1,3-isomer, do not combine crops. Recrystallize the solid from hot ethanol to ensure >99% isomeric purity.

Part 3: Transition-Metal Catalyzed N-Arylation (The Modern Standard)

When specific regiochemistry is non-negotiable, Cross-Coupling is the superior strategy. This involves reacting a pre-synthesized NH-pyrazole with an aryl source.

The Chan-Lam-Evans Coupling (Copper-Promoted)

This is the preferred method for medicinal chemistry due to mild conditions (room temperature, open air) and the use of boronic acids.

Mechanism

Unlike Pd-catalyzed cycles (0/II), Chan-Lam operates via a Cu(II)/Cu(III) oxidative cycle.

-

Transmetallation: Aryl boronic acid transfers the aryl group to Cu(II).

-

Coordination: The NH-pyrazole coordinates to the Cu-Aryl species.

-

Oxidation: Atmospheric oxygen (or added oxidant) oxidizes Cu(II) to Cu(III).

-

Reductive Elimination: The C-N bond forms, releasing the product and Cu(I), which is re-oxidized to Cu(II).

Validated Protocol: Aerobic Chan-Lam N-Arylation

Target: N-arylation of 3,5-dimethylpyrazole with phenylboronic acid.

| Component | Equiv | Role |

| Substrate | 1.0 | 3,5-Dimethylpyrazole |

| Coupling Partner | 2.0 | Phenylboronic acid (Excess required due to homocoupling) |

| Catalyst | 1.0 | |

| Base | 2.0 | Pyridine (Acts as ligand and base) |

| Solvent | 0.1 M | Dichloromethane (DCM) or Acetonitrile |

| Atmosphere | - | Open Air (Dry tube with |

Step-by-Step:

-

Charge a round-bottom flask with

, boronic acid, and pyrazole. -

Add DCM and Pyridine. The solution typically turns deep blue (Cu-pyridine complex).

-

Stir vigorously at room temperature for 16–24 hours open to air.

-

Quench: Dilute with EtOAc, wash with water and brine.

-

Purification: Silica gel chromatography. Copper salts often streak; use 1%

in the eluent if necessary.

Buchwald-Hartwig Amination (Palladium-Catalyzed)

Used when substrates are unreactive (e.g., aryl chlorides) or sterically hindered.

-

Catalyst:

or -

Ligand: Biaryl phosphines (e.g., XPhos , JohnPhos ) are essential to prevent catalyst poisoning by the pyrazole nitrogens.

-

Base:

or -

Advantage: Works on aryl chlorides where Chan-Lam fails.

Part 4: Emerging Technologies (Metal-Free)

Recent advances (2024) have introduced Sulfoxonium Ylide chemistry. This method reacts vinyl sulfoxonium ylides with aryl diazonium salts.[4][5] It is strictly regioselective and avoids heavy metal contamination, a key advantage for late-stage pharmaceutical intermediates.

Part 5: Comparative Analysis & Visualization

Method Comparison Table

| Feature | Knorr Condensation | Chan-Lam Coupling | Buchwald-Hartwig |

| Bond Formed | Ring Closure (C-N) | C-N (Cross-Coupling) | C-N (Cross-Coupling) |

| Regioselectivity | Poor to Moderate (Substrate dependent) | High (Pre-defined ring) | High |

| Conditions | Acid/Reflux | Room Temp / Air | High Temp / Inert Gas |

| Key Reagents | Hydrazine + 1,3-Diketone | Boronic Acid + Cu(OAc)2 | Aryl Halide + Pd/Ligand |

| Cost | Low | Moderate | High (Pd + Ligands) |

Visualization: Strategic Workflow

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and regiochemical requirements.

Visualization: Chan-Lam Catalytic Cycle

Caption: The Cu(II)/Cu(III) oxidative catalytic cycle characteristic of Chan-Lam coupling, highlighting the role of atmospheric oxygen.[6]

References

-

Knorr, L. (1883).[1][7] Einwirkung von Acetessigester auf Phenylhydrazin.[7] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7] Link

-

Lam, P. Y. S., et al. (1998).[8] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[8][9] Tetrahedron Letters, 39(19), 2941–2944. Link

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids.[9] Tetrahedron Letters, 39(19), 2937–2940. Link

-

Vishwakarma, R. K., et al. (2024).[5][10] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549.[5] Link

-

Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Chemical Architecture and Functional Versatility of Pyrazolylphenols: A Technical Guide

Executive Summary Pyrazolylphenols represent a privileged scaffold in organic chemistry, characterized by the direct linkage of a phenol moiety (proton donor) to a pyrazole ring (proton acceptor). This specific arrangement grants them unique dual functionality: they act as robust N,O-bidentate ligands in coordination chemistry and as highly efficient Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores in photophysics. This guide dissects their synthesis, photophysical mechanisms, and biological relevance, providing researchers with actionable protocols and mechanistic insights.

Module 1: Structural Architecture and Synthetic Regiocontrol

The fundamental challenge in synthesizing pyrazolylphenols—specifically 2-(1H-pyrazol-3-yl)phenols—lies in controlling the regiochemistry of the pyrazole ring formation.

The Chromone Ring-Opening Strategy

The most reliable method for generating C-linked ortho-pyrazolylphenols is the nucleophilic attack of hydrazine on chromones (4H-chromen-4-ones). This pathway is preferred over standard 1,3-diketone condensation because the chromone acts as a "masked" 1,3-diketone equivalent, locking the regioselectivity.

Mechanism:

-

Nucleophilic Attack: Hydrazine attacks the electrophilic C2 position of the chromone.

-

Ring Opening: The pyrone ring opens, generating a transient hydrazone intermediate.

-

Recyclization: The intermediate undergoes intramolecular condensation to form the pyrazole ring, releasing the phenolic hydroxyl group.

Regioselectivity in 1,3-Diketone Condensation

When reacting a 1-(2-hydroxyphenyl)-1,3-diketone with substituted hydrazines (e.g., methylhydrazine), two isomers are possible: the 1,3-isomer and the 1,5-isomer.

-

Steric Control: Bulky substituents on the hydrazine favor the formation of the less sterically hindered isomer.

-

Electronic Control: The nucleophilicity of the hydrazine nitrogens (distinguished by the substituent) dictates which carbonyl carbon is attacked first.

Figure 1: Synthetic pathways contrasting the regioselective chromone route vs. the variable 1,3-diketone condensation.

Module 2: Photophysics – The ESIPT Phenomenon[1][2][3][4]

The defining feature of 2-(pyrazolyl)phenols is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process results in an anomalously large Stokes shift (often >100 nm), making them ideal for fluorescent probes that avoid self-absorption.

The Four-Level Photocycle

The mechanism involves a rapid phototautomerization between the Enol (E) and Keto (K) forms.

-

Ground State Enol (

): The molecule exists as an enol, stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydrogen and the pyrazole nitrogen ( -

Excitation (

): UV absorption promotes the enol to its excited singlet state. This redistribution of charge increases the acidity of the phenol and the basicity of the nitrogen. -

Proton Transfer (

): The proton transfers across the hydrogen bond barrierlessly (<100 fs), forming the excited keto tautomer ( -

Emission (

): The molecule relaxes to the ground state keto form by emitting a photon. Since the -

Back Proton Transfer (

): The ground state keto form is unstable and rapidly reverts to the enol form.

Figure 2: The ESIPT photocycle illustrating the conversion between Enol and Keto tautomers.

Module 3: Coordination Chemistry

Pyrazolylphenols act as monoanionic, bidentate [

Chelation Modes

-

Bidentate Mode: The pyrazole nitrogen (N2) and phenolate oxygen coordinate to the metal, forming a six-membered metallacycle. This is common with Zn(II), Cu(II), and Ni(II).

-

Bridging Mode: In some polynuclear complexes, the phenolate oxygen can bridge two metal centers, while the pyrazole nitrogen coordinates to one, creating dimeric or polymeric structures.

Table 1: Comparative Coordination Properties

| Metal Ion | Geometry | Typical Application | Complex Stability |

| Zn(II) | Tetrahedral / Distorted Octahedral | Fluorescence (ESIPT preserved or enhanced) | High |

| Cu(II) | Square Planar | Catalysis / Fluorescence Quenching | Very High |

| Pd(II) | Square Planar | C-C Coupling Catalysis | High |

| B(III) | Tetrahedral ( | High-performance OLED Emitters | Extreme |

Module 4: Biological & Pharmacological Relevance[5][6][7][8][9][10][11]

The pyrazolylphenol scaffold is a bioisostere for several biologically active pharmacophores.

-

Enzyme Inhibition: The scaffold mimics the structure of ATP-binding pockets in kinases. Derivatives have shown potency against COX-2 (Cyclooxygenase-2), acting as anti-inflammatory agents with reduced gastric toxicity compared to traditional NSAIDs.

-

Antimicrobial Activity: The lipophilicity of the pyrazole ring facilitates cell membrane penetration, while the phenolic hydroxyl group can disrupt bacterial electron transport chains.

-

Antioxidant Capacity: The phenolic moiety acts as a radical scavenger. The electron-rich pyrazole ring stabilizes the resulting phenoxy radical via resonance.

Module 5: Experimental Protocols

Protocol: Synthesis of 2-(1H-pyrazol-3-yl)phenol

This protocol utilizes the chromone ring-opening strategy for high regioselectivity.

Reagents:

-

Chromone (4H-chromen-4-one): 10 mmol

-

Hydrazine hydrate (80%): 20 mmol

-

Ethanol (absolute): 30 mL

-

Hydrochloric acid (1M)

Procedure:

-

Dissolution: Dissolve 10 mmol of chromone in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 20 mmol of hydrazine hydrate dropwise to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material spot ( -

Workup: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water.

-

Precipitation: Acidify the solution carefully with 1M HCl to pH ~5. A white to pale-yellow precipitate will form.

-

Purification: Filter the solid, wash with cold water (

mL), and recrystallize from ethanol/water (9:1).

Validation Data:

-

Yield: ~85-90%

-

Melting Point: 140–142°C[1]

-

1H NMR (DMSO-d6):

13.0 (br s, 1H, NH), 10.5 (s, 1H, OH), 7.8 (d, 1H, Pyrazole-H), 6.9-7.5 (m, 4H, Ar-H), 6.7 (d, 1H, Pyrazole-H). Note: The broad NH and sharp OH signals are diagnostic.

Protocol: Spectroscopic Verification of ESIPT

To confirm ESIPT behavior, one must observe the Stokes shift.

-

Sample Prep: Prepare a

M solution of the product in cyclohexane (non-polar) and acetonitrile (polar). -

Absorption Scan: Measure UV-Vis absorbance. Expect

nm. -

Emission Scan: Excite at the absorption maximum.

-

Analysis:

-

In cyclohexane, you should see a strong emission band at

nm (Stokes shift >100 nm), indicating the Keto form emission. -

In methanol/water, the emission may be quenched or blue-shifted due to intermolecular hydrogen bonding disrupting the intramolecular ESIPT node.

-

References

-

Synthesis via Chromone

-

ESIPT Mechanism & Photophysics

-

Coordination Chemistry

-

Biological Activity

- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Source: Molecules (MDPI).

-

URL:[Link]

-

Crystallographic Data (H-Bonding)

- Title: 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.

- Source: Acta Crystallographica (via PMC).

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: interplay of fluorescence and phosphorescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Dual emission of ESIPT-capable 2-(2-hydroxyphenyl)-4-(1H-pyrazol-1-yl)pyrimidines: interplay of fluorescence and phosphorescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Initial Purity Assessment of Synthesized 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

An In-Depth Technical Guide for Analytical Characterization

Abstract

This guide details the technical workflow for the initial purity assessment of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol , a bidentate N,O-donor ligand often synthesized via the condensation of 2-hydrazinophenol with 3,5-heptanedione. High purity is critical as this motif acts as a scaffold for kinase inhibitors and coordination complexes where trace impurities (particularly unreacted hydrazines) can drastically alter biological toxicity profiles or metal-binding constants. This document prioritizes self-validating analytical protocols over generic testing.

Part 1: Chemical Identity & Impurity Profiling

To assess purity, one must first understand the "Impurity Fate Map"—where contaminants originate based on the synthesis vector.

Target Molecule: this compound

Synthesis Vector: Knorr Pyrazole Synthesis (Condensation)

Reaction: 2-Hydrazinophenol + 3,5-Heptanedione

The Impurity Profile

Unlike simple recrystallization checks, a rigorous assessment must target specific process-related impurities:

| Impurity Type | Specific Candidate | Origin/Risk | Detection Strategy |

| Starting Material A | 2-Hydrazinophenol | Incomplete reaction. High Toxicity (genotoxic structural alert). | TLC (FeCl3 stain), HPLC (early eluting). |

| Starting Material B | 3,5-Heptanedione | Excess reagent. | GC or 1H NMR (distinct keto-enol signals). |

| Intermediate | Hydrazone | Incomplete cyclization. Often colored (yellow/orange). | HPLC (close eluting), UV-Vis shift. |

| Solvent | Ethanol/Acetic Acid | Reaction medium. | 1H NMR (diagnostic triplets/singlets).[1] |

| Inorganic | Metal salts | If catalyzed (e.g., ZnCl2) or from workup (Na2SO4). | Residue on Ignition (ROI). |

Part 2: Qualitative "Quick-Look" Workflow (TLC & Melting Point)

Before consuming expensive HPLC solvents, perform a qualitative gate-check.

Protocol 1: Dual-Stain Thin Layer Chromatography (TLC)

Objective: Rapidly identify unreacted hydrazine and distinguish the phenolic product.

-

Stationary Phase: Silica Gel 60 F254 aluminum sheets.

-

Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v). Adjust polarity if Rf < 0.2.

-

Visualization Cycle (Self-Validating):

-

Step A (UV 254nm): Circle all quenching spots. The pyrazole-phenol conjugate should quench strongly.

-

Step B (Iodine Chamber): Expose for 2 mins. Marks general organics (heptanedione).

-

Step C (Ferric Chloride - FeCl3): Spray with 1% FeCl3 in MeOH.

-

Result: The target molecule (phenol) and starting hydrazine will turn distinct colors (often violet/blue for phenols). Non-phenolic impurities (diketone) will not stain.

-

-

Decision Gate: If Starting Material A (Hydrazine) is visible by eye (>1%), perform an acid-wash workup before proceeding to HPLC.

Part 3: Quantitative Assessment (HPLC-PDA)

This is the core validation step. Standard C18 methods often fail for basic pyrazoles due to peak tailing. We utilize an Acidic Mobile Phase to protonate the pyrazole nitrogen (

Protocol 2: Gradient HPLC Method

-

Instrument: HPLC with Photodiode Array (PDA) detector.[2][3]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Detection: 254 nm (universal aromatic) and 280 nm (phenol specific).

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial equilibration |

| 2.0 | 10 | Isocratic hold (elute polar hydrazines) |

| 15.0 | 90 | Linear ramp (elute target) |

| 20.0 | 90 | Wash lipophilic oligomers |

| 21.0 | 10 | Re-equilibration |

Data Interpretation:

-

Target Peak: Expect retention time (

) approx. 10-12 min. -

Purity Calculation: Use % Area Normalization only if all response factors are assumed equal (acceptable for initial check).

Figure 1: HPLC workflow and predicted elution order for pyrazole-phenol derivatives.

Part 4: Structural Validation (1H NMR)

NMR is the only technique that validates the structure while simultaneously quantifying solvent residue.

Protocol 3: 1H NMR Characterization Logic

Solvent: DMSO-

Key Diagnostic Signals (Integration Check):

-

Phenolic -OH: Singlet, broad,

9.5 - 10.5 ppm. (Integral = 1H).[6] -

Aromatic Region: Multiplet,

6.8 - 7.5 ppm.[7] (Integral = 4H for the phenol ring). -

Pyrazole C4-H: Singlet,

~6.0 - 6.3 ppm. (Integral = 1H).[6] Critical for confirming cyclization. -

Ethyl Groups (The Symmetry Test):

-

Because the pyrazole is N-substituted with a phenol, the 3-ethyl and 5-ethyl groups are chemically non-equivalent.

-

Expect two distinct triplets (methyls) and two distinct quartets (methylenes).

-

Total Integral (Aliphatic region): 10H (4H for

, 6H for

-

Self-Validating Calculation:

-

Ideally

. If

Part 5: Decision Matrix & Specifications

Use this matrix to determine the fate of the synthesized batch.

| Test | Acceptance Criteria | Action if Failed |

| Appearance | Off-white to pale yellow solid. | Recrystallize (EtOH/Water).[1] Dark color implies oxidation. |

| HPLC Purity | > 95.0% (Area). | Column Chromatography (Silica, Hex/EtOAc).[4] |

| Hydrazine Content | Not detectable by TLC/HPLC. | Stop. Acid wash (1M HCl wash of organic layer) required immediately. |

| 1H NMR | Structure confirmed; Solvent < 5% wt. | Dry under high vacuum (50°C, 12h). |

| Melting Point | Sharp range (< 2°C width). | Recrystallize. Broad range = impure. |

Figure 2: Logic flow for batch release based on impurity thresholds.

References

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[8][9][10][11] (2006).[8][10] Defines reporting thresholds for organic impurities. Link

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley (2010). Foundational text for HPLC method development (acidic mobile phases for nitrogenous bases). Link

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin. Reference for chemical shifts of pyrazoles and phenols. Link

-

PubChem. Compound Summary: 3,5-Diethyl-1-phenyl-1H-pyrazole. (Analogous spectral data reference). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcpa.in [ijcpa.in]

- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Official web site : ICH [ich.org]

CAS number and molecular formula for 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

An In-depth Technical Guide to 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to act as a bioisostere for other aromatic systems like benzene but with improved solubility and metabolic stability, make it a highly attractive scaffold in drug design.[1] The fusion of a pyrazole ring with a phenolic moiety, as seen in the 2-(pyrazol-1-yl)phenol framework, creates a class of compounds with significant therapeutic promise, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] This guide provides a comprehensive technical overview of a specific derivative, this compound, offering insights into its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Compound Identification

Systematic Name: this compound

Molecular Formula: C₁₃H₁₆N₂O

Structure:

Caption: 2D structure of a similar compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol.

Note on Identification: As of the latest database searches, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or less-common chemical entity. The molecular formula has been deduced from its chemical name.

Synthesis and Mechanistic Insights

The synthesis of N-aryl pyrazoles, particularly those attached to a sterically hindered ortho-hydroxyphenyl group, can be achieved through several modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method for forming C-N bonds, often providing superior yields and broader substrate scope compared to traditional methods like the Ullmann condensation.[5][6]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The recommended synthetic route involves the palladium-catalyzed cross-coupling of 3,5-diethyl-1H-pyrazole with 2-bromophenol or a suitably protected derivative.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,5-diethyl-1H-pyrazole (1.2 eq.), 2-bromophenol (1.0 eq.), cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as the base (2.0 eq.), and the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a bulky electron-rich phosphine ligand like XPhos or SPhos (0.04 eq.).[7]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent via cannula.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale

The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the pyrazole and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl pyrazole and regenerates the active Pd(0) catalyst.[6][7] The use of bulky, electron-rich phosphine ligands is crucial as they promote both the oxidative addition and the final reductive elimination steps, leading to higher efficiency and turnover numbers.[7]

Physicochemical and Spectroscopic Characterization

The following properties are predicted based on the structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Weight | 216.28 g/mol |

| LogP (calculated) | ~3.5 |

| Topological Polar Surface Area | 33.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Physical Form | Expected to be a solid at room temperature. |

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl ring): Multiplets in the range of δ 6.8-7.5 ppm. - Pyrazole C4-H: A singlet around δ 6.0-6.3 ppm. - Phenolic OH: A broad singlet, chemical shift dependent on solvent and concentration. - Ethyl CH₂: Quartets around δ 2.6-2.8 ppm. - Ethyl CH₃: Triplets around δ 1.2-1.4 ppm.[8][9] |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 115-155 ppm. - Pyrazole carbons (C3, C5): Signals around δ 140-150 ppm. - Pyrazole carbon (C4): Signal around δ 105-110 ppm. - Ethyl carbons: Signals in the aliphatic region (δ 10-30 ppm).[10] |

| IR (cm⁻¹) | - O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹. - C-H stretch (aromatic): ~3050-3150 cm⁻¹. - C-H stretch (aliphatic): ~2850-2970 cm⁻¹. - C=N and C=C stretch (aromatic/pyrazole): ~1500-1620 cm⁻¹.[10] |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 217.13. |

Potential Applications in Drug Discovery

The 2-(pyrazol-1-yl)phenol scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[2] The structural features of this compound are analogous to some non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

Pyrazole-containing compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[11] The phenol group can also contribute to antioxidant properties, which may play a role in cancer prevention and treatment.[12][13]

Caption: Potential mechanism of anticancer action via kinase inhibition.

Neuroprotective Effects

Derivatives of pyrazoline, a related scaffold, have shown promise as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.[3][14] The antioxidant properties of the phenolic moiety may also contribute to neuroprotection by mitigating oxidative stress in the brain.[12]

Conclusion

This compound represents a promising, albeit underexplored, molecule at the intersection of two pharmacologically significant motifs. This guide has outlined a robust synthetic strategy via Buchwald-Hartwig amination, provided a predictive characterization profile, and highlighted its potential in key therapeutic areas based on extensive data from related compounds. The information presented herein serves as a valuable resource for researchers aiming to synthesize and investigate this and similar compounds for novel drug discovery applications.

References

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylphenol | C12H14N2O | CID 60143882 - PubChem. PubChem. Available at: [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. ACS Publications. Available at: [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. Available at: [Link]

-

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone - PubChem. PubChem. Available at: [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. Academic Strive. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. Available at: [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Emergence in N-Arylimidazoles: A Review - Connect Journals. Connect Journals. Available at: [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Chemical Insights. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. MDPI. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Organic Synthesis. Available at: [Link]

-

Synthesis of 5-arylamino-1-arylpyrazoles via CuI-catalyzed Ullmann coupling reactions … - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. ResearchGate. Available at: [Link]

-

Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies | ACS Omega. ACS Publications. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. National Center for Biotechnology Information. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Available at: [Link]

-

Phenol, 2-(5-phenyl-1H-pyrazol-3-yl) - LookChem. LookChem. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Connect Journals. Available at: [Link]

-

Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

The synthetic development of pyrazole nucleus: From reflux to microwave - Scholars Research Library. Scholars Research Library. Available at: [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols - Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

The Physical and Chemical Properties of Phenol - Capital Resin Corporation. Capital Resin Corporation. Available at: [Link]

-

Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework - JETIR.org. JETIR.org. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Pharmacophore: A Technical Guide to Activity & Synthesis

Executive Summary

The pyrazole ring (1,2-diazole) is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets through defined hydrogen bonding patterns and pi-stacking interactions. This guide analyzes the biological utility of substituted pyrazoles, specifically focusing on their dominance in anti-inflammatory (COX-2 inhibition) and oncology (Kinase inhibition) pipelines. It provides actionable insights into Structure-Activity Relationships (SAR), mechanistic pathways, and validated synthetic protocols for regioselective construction.

The Structural Advantage: SAR & Pharmacophore Logic

The pyrazole core acts as a rigid scaffold that positions substituents in specific vectors to engage receptor pockets. Its amphoteric nature (containing both pyrrole-like NH and pyridine-like N) allows it to act as both a hydrogen bond donor and acceptor, a critical feature for binding ATP pockets in kinases.

Core SAR Directives

-

N1 Position: Critical for pharmacokinetic properties (solubility, bioavailability). In COX-2 inhibitors, this position typically hosts a phenyl ring with a polar sulfonamide moiety.

-

C3 & C5 Positions: Dictate steric selectivity. Bulky groups here can induce twist angles that differentiate between isoform pockets (e.g., COX-1 vs. COX-2).

-

C4 Position: The primary site for electrophilic substitution, allowing for the introduction of functional groups that fine-tune electronic properties.

Visualization: Pyrazole SAR Logic

Figure 1: Strategic substitution vectors on the pyrazole ring for medicinal chemistry optimization.

Therapeutic Focus: Anti-Inflammatory (COX-2 Inhibition)

The most commercially successful application of substituted pyrazoles is in the selective inhibition of Cyclooxygenase-2 (COX-2).

Mechanism of Action

Traditional NSAIDs inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, proinflammatory). Pyrazole-based "coxibs" (e.g., Celecoxib) achieve selectivity by exploiting a structural difference in the enzyme active site.[1][2] The COX-2 active site contains a secondary side pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

The pyrazole scaffold orients a rigid sulfonamide or sulfonyl group into this side pocket, locking the drug into the COX-2 enzyme while being sterically excluded from COX-1.

Comparative Data: Selectivity Profiles

| Compound | Core Scaffold | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Status |

| Celecoxib | Diarylpyrazole | 0.04 | 15.0 | 375 | FDA Approved |

| Rofecoxib | Furanone* | 0.018 | >15.0 | >800 | Withdrawn (CV Risk) |

| Deracoxib | Pyrazole | 0.02 | 12.0 | 600 | Veterinary Use |

| Standard NSAID | Varies | 0.50 | 0.02 | 0.04 | Non-selective |